molecular formula C17H13FN2O3S B2580139 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 929372-53-2

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No.: B2580139
CAS No.: 929372-53-2
M. Wt: 344.36
InChI Key: PWFNRVWAJURZKR-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidine core substituted with a 4-fluorophenyl group at position 3 and an N-phenylacetamide moiety at position 3. Thiazolidinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The N-phenylacetamide side chain may contribute to intermolecular interactions, such as hydrogen bonding, affecting solubility and target binding .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-11-6-8-13(9-7-11)20-16(22)14(24-17(20)23)10-15(21)19-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFNRVWAJURZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial Activity:

  • Compound 9d : A derivative with a hydroxy-methyl-pyran group demonstrated antimicrobial activity (IR ν: 3310 cm⁻¹ for O-H), suggesting polar groups enhance interactions with microbial targets . The fluorophenyl group in the target compound may instead promote hydrophobic interactions.

Anticancer Activity:

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide : Exhibited IC50 values of 12.7–15.28 mg/mL against A549 and MCF-7 cells . The fluorophenyl analogue’s activity may differ due to altered electronic effects.

Antioxidant and Anti-inflammatory Activity:

  • 4k and 4l : Derivatives with methoxy and nitro groups showed dual antioxidant (DPPH scavenging) and anti-inflammatory activity . The fluorophenyl group’s electron-withdrawing nature may reduce radical scavenging efficacy but improve anti-inflammatory properties via COX-2 inhibition.

Physicochemical Properties

  • Crystallography : Fluorophenyl-containing compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole form isostructural crystals with planar conformations, suggesting predictable packing behavior .
  • Solubility : The N-phenylacetamide moiety in 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide may improve solubility compared to sulfonyl or alkyl-substituted analogues .

Data Tables

Table 1: Structural and Activity Comparison of Selected Thiazolidinone Derivatives

Compound Name Key Substituents Biological Activity Key Findings
This compound 4-Fluorophenyl, N-phenylacetamide Under investigation Tautomerism likely influenced by fluorophenyl group
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)thiadiazol-2-yl]acetamide Trimethoxyphenyl, thiadiazole Anticancer (IC50: 12.7–15.28 mg/mL) Higher activity attributed to electron-rich trimethoxyphenyl group
N-(4-o-Methoxyphenyl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) Methoxyphenyl, thiazole Antioxidant/anti-inflammatory Dual activity due to methoxy group
N-(2-Methylphenyl)-2-[(2Z)-3-(phenylsulfonyl)-4-oxo-2-(phenylimino)thiazolidin-5-yl]acetamide Phenylsulfonyl, 2-methylphenyl Antimicrobial Bulky sulfonyl group may limit bioavailability

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